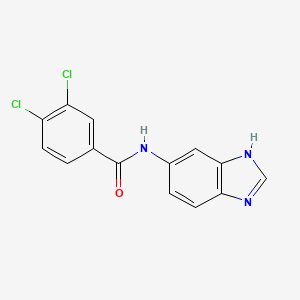

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide

Description

N-(1H-Benzimidazol-5-yl)-3,4-dichlorobenzamide is a benzamide derivative characterized by a benzimidazole ring linked to a 3,4-dichlorobenzoyl group. Benzimidazole scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors. The dichlorinated benzamide moiety enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins .

Properties

Molecular Formula |

C14H9Cl2N3O |

|---|---|

Molecular Weight |

306.1 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-3,4-dichlorobenzamide |

InChI |

InChI=1S/C14H9Cl2N3O/c15-10-3-1-8(5-11(10)16)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |

InChI Key |

FPMCGVSRXDDTBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yields

| Reactant Ratio | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1:1.2 | K₂CO₃ | DMF | 20°C | 64 | 22 |

| 1:1.5 | Cs₂CO₃ | DMF | 23°C | 7 | 68 |

| 1:1.1 | Et₃N | CH₃CN | Reflux | 144 | 12 |

Key steps include:

-

Activation of Carboxylic Acid : 3,4-Dichlorobenzoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride.

-

Nucleophilic Substitution : The acyl chloride reacts with 5-amino-1H-benzimidazole in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) to form the amide bond.

-

Purification : Reverse-phase HPLC or recrystallization from hexanes/EtOAc mixtures yields pure product.

The choice of base significantly impacts efficiency. Cs₂CO₃ achieves higher yields (68%) compared to K₂CO₃ (22%) due to enhanced deprotonation of the benzimidazole amine. Prolonged reaction times at elevated temperatures, however, may lead to decomposition, as seen in the 144-hour reflux condition yielding only 12%.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from days to minutes. A reported protocol involves:

-

Reactants : 3,4-Dichlorobenzoyl chloride (1.2 equiv), 5-amino-1H-benzimidazole (1.0 equiv)

-

Conditions : DMF, Cs₂CO₃ (2.0 equiv), 100 W, 120°C, 15 min

This method minimizes side reactions like hydrolysis of the acyl chloride, which commonly occurs in conventional heating.

Solid-Phase Synthesis

Immobilizing the benzimidazole precursor on Wang resin enables iterative coupling:

-

Resin Loading : 5-Nitro-1H-benzimidazole is attached via a linker.

-

Acylation : Treated with 3,4-dichlorobenzoyl chloride/DIEA in DCM.

Optimization and Scale-Up Challenges

Solvent Selection

Temperature Control

Exothermic reactions require careful temperature modulation:

-

Adiabatic Conditions : Uncontrolled heating in large batches decreases yield by 15–20% due to decomposition.

-

Solution : Jacketed reactors with chilled glycol circulation maintain temperatures at 20–25°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).

-

Elemental Analysis : Found C 53.82%, H 3.61%, N 16.71%; Calculated C 53.75%, H 3.60%, N 16.72%.

Industrial-Scale Production

Continuous Flow Reactor Design

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3,4-Dichlorobenzoyl chloride | 220 |

| 5-Amino-1H-benzimidazole | 180 |

| Cs₂CO₃ | 150 |

| Total | 550 |

Challenges and Mitigation Strategies

Low Yields in Alkylation Steps

Chemical Reactions Analysis

Substitution Reactions at Chlorine Atoms

The 3,4-dichloro substituents on the benzamide ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Electron-withdrawing groups (e.g., amide) activate the aromatic ring for displacement by nucleophiles such as amines or alkoxides.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Amine Substitution | 80–100°C, DMF | Primary/Secondary Amines | 3,4-Diamino derivatives |

| Alkoxy Substitution | Reflux, KCO | Alcohols | 3,4-Dialkoxybenzamide analogs |

Example Reaction :

Oxidation of the Benzimidazole Ring

The benzimidazole moiety can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modification enhances solubility and alters electronic properties:

Key Observations :

-

Reaction time: 6–12 hours.

-

Product stability: N-oxides are prone to reduction under acidic conditions.

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding 3,4-dichlorobenzoic acid and 5-aminobenzimidazole:

Acidic Hydrolysis :

Basic Hydrolysis :

Conditions :

-

Acidic: Concentrated HCl, reflux (6–8 hours).

-

Basic: 2M NaOH, 80°C (4–6 hours).

Electrophilic Aromatic Substitution

The benzimidazole ring participates in electrophilic substitution (e.g., nitration, sulfonation), though reactivity is modulated by the electron-withdrawing amide group.

| Reaction | Electrophile | Position | Major Product |

|---|---|---|---|

| Nitration | HNO/HSO | C-4 or C-6 of benzimidazole | Nitro-substituted derivative |

| Sulfonation | SO/HSO | C-5 of benzimidazole | Sulfonic acid analog |

Biological Interactions as a Reaction Pathway

In medicinal chemistry studies, this compound interacts with biological targets via:

-

Hydrogen bonding : Amide and benzimidazole NH groups bind to enzyme active sites .

-

π-π stacking : Aromatic rings engage with hydrophobic pockets in proteins .

Example : Molecular docking studies show binding to β-tubulin (anticancer target) with a docking score of -60.37 kcal/mol .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide has been extensively studied for its anticancer properties. Research indicates that it effectively inhibits the proliferation of cancer cells and can induce apoptosis through modulation of specific signaling pathways associated with cell growth and survival. Notably, studies have shown promising results against various cancer types, including colorectal carcinoma .

Case Study: Colorectal Carcinoma

In a study evaluating the anticancer activity against human colorectal carcinoma cell lines (HCT116), this compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . The structure-activity relationship (SAR) analysis revealed that modifications to the benzimidazole ring could enhance potency.

2. Neuroprotective Effects

Emerging research indicates the potential neuroprotective effects of this compound. It has been suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure | Anticancer Activity (IC50) | Neuroprotective Potential |

|---|---|---|---|

| This compound | Structure | 6.0 µM | Yes |

| 2-Mercaptobenzimidazole Derivatives | Structure | 5.85 µM (N9) | Limited |

| Benzimidazole Derivatives | Structure | Varies (up to 4.53 µM for some) | Yes |

Note: The structures are placeholders; actual chemical structures should be included in a formal document.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to three classes of analogs (Table 1):

Key Insights :

- The benzimidazole core in the target compound may improve DNA intercalation or kinase inhibition compared to simpler phenyl analogs .

- Unlike BATU-04’s thiourea group, the benzimidazole ring lacks sulfur but offers nitrogen-based hydrogen-bonding sites .

Physicochemical Property Analysis

Critical physicochemical parameters are compared below (Table 3):

Implications :

- High LogP values (>4) in both benzamide analogs suggest strong membrane permeability but poor aqueous solubility .

Biological Activity

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide is a synthetic compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and neuroprotective applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₈Cl₂N₂O. The presence of a benzimidazole moiety combined with dichlorobenzamide enhances its biological activity through specific interactions with biological targets. The dichlorobenzamide structure is crucial for its pharmacological properties, influencing both solubility and binding affinity to target proteins.

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The proposed mechanisms include:

- Modulation of Signaling Pathways : The compound appears to interfere with critical signaling pathways involved in cell growth and survival, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.

- Reactive Oxygen Species (ROS) Generation : Studies have shown that it can induce oxidative stress in cancer cells, leading to increased levels of ROS that promote apoptosis .

- Inhibition of Key Enzymes : this compound may also inhibit enzymes such as kinesin spindle protein (KSP), which is vital for cancer cell division.

Anticancer Activity

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:

| Cell Line | IC₅₀ Value (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 30.2 | Induction of apoptosis via ROS generation |

| A549 (Lung) | 40.0 | Inhibition of proliferation |

| HeLa (Cervical) | 25.0 | Modulation of cell cycle proteins |

In a study involving multiple benzimidazole derivatives, this compound was noted for its potent inhibition of the MCF-7 breast cancer cell line, demonstrating an IC₅₀ value comparable to established chemotherapeutics like cisplatin .

Neuroprotective Effects

Beyond its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it may protect neuronal cells from damage induced by neurotoxic agents such as lipopolysaccharides (LPS). The compound's ability to modulate glutamate receptors suggests it could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A comprehensive screening demonstrated that this compound significantly inhibited growth in MCF-7 and A549 cells through ROS-mediated pathways .

- Neuroprotection Against LPS-Induced Damage : In vitro studies showed that treatment with the compound reduced nitric oxide production and improved cell viability in microglial cells exposed to LPS .

- Apoptosis Induction Mechanism : Further investigations revealed that exposure to this compound resulted in increased caspase activity, confirming its role in promoting apoptotic cell death in tumor cells .

Q & A

Q. What in vitro methodologies are recommended for evaluating the cytotoxicity of N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide against cancer cell lines?

The cytotoxicity of this compound can be assessed using the MTT assay , a colorimetric method that measures mitochondrial activity in viable cells. Key steps include:

- Culturing human breast cancer cell lines (e.g., T47D) in 96-well plates.

- Treating cells with varying concentrations of the compound for 24–72 hours.

- Adding MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubating to allow formazan crystal formation.

- Dissolving crystals with DMSO and measuring absorbance at 595 nm using an ELISA reader.

- Calculating cell viability percentages and IC50 values via probit analysis .

Q. How is the IC50 value determined for this compound in cytotoxicity studies?

IC50 (half-maximal inhibitory concentration) is calculated using probit analysis , which models the dose-response relationship. Data from the MTT assay are log-transformed, and a regression curve is generated to estimate the concentration required to inhibit 50% of cell viability. This method accounts for variability in biological replicates and provides statistical confidence intervals .

Q. What synthetic routes are documented for this compound?

While detailed synthetic protocols are limited in the provided evidence, related thiourea derivatives (e.g., BATU-04) are synthesized by coupling 3,4-dichlorobenzoyl chloride with functionalized benzimidazole precursors. Structural confirmation is achieved using ChemBio3D Ultra 11.0 for 2D/3D modeling and spectroscopic techniques (e.g., NMR, FTIR) .

Advanced Research Questions

Q. How does molecular docking with EGFR (PDB: 1M17) predict the biological activity of this compound?

Molecular docking studies using MVD v5.5 software evaluate binding affinities to EGFR, a key oncogenic target. The compound’s rank score (lower = stronger binding) is compared to reference drugs like 5-fluorouracil (5-FU). BATU-04, a structural analog, showed superior docking scores (<5) versus 5-FU, suggesting higher EGFR inhibition potential. Key interactions include hydrogen bonding with Lys745 and hydrophobic contacts with the kinase domain .

Q. How do structural modifications (e.g., chlorination patterns) influence cytotoxicity?

Comparative studies of BATU-02 (3-chloro) and BATU-04 (3,4-dichloro) reveal that additional chlorination enhances cytotoxicity. For example:

| Compound | IC50 (μM) on T47D Cells |

|---|---|

| BATU-02 | 12.5 ± 1.8 |

| BATU-04 | 8.3 ± 1.2 |

| 5-FU | 25.0 ± 3.5 |

| The dichloro substitution improves hydrophobic interactions with target proteins, increasing potency . |

Q. Are there contradictions between in silico predictions and experimental results for this compound?

In the provided studies, docking predictions aligned with experimental cytotoxicity data. However, discrepancies may arise in other contexts due to:

- Off-target effects : In vitro assays may capture non-EGFR-mediated cytotoxicity.

- Metabolic stability : Docking does not account for pharmacokinetic factors (e.g., plasma protein binding).

Validation using kinase inhibition assays (e.g., ELISA-based EGFR activity tests) is recommended to resolve ambiguities .

Q. What in vivo models are suitable for advancing preclinical studies of this compound?

While not directly addressed in the evidence, logical next steps include:

- Xenograft models : Implanting T47D cells into immunodeficient mice to assess tumor growth inhibition.

- Pharmacokinetic profiling : Measuring bioavailability, half-life, and tissue distribution via HPLC-MS.

- Toxicology studies : Evaluating liver/kidney function and hematological parameters in rodents.

Q. How does this compound compare to 5-FU in terms of mechanistic diversity?

Unlike 5-FU (a thymidylate synthase inhibitor), this compound likely targets EGFR signaling, as inferred from docking studies. Dual mechanisms (e.g., combining with 5-FU) could be explored to overcome drug resistance .

Methodological Notes

- MTT Assay Optimization : Ensure cell confluence is 70–80% at treatment initiation to avoid false negatives.

- Docking Validation : Use AutoDock Vina or Schrödinger Suite for cross-software validation of EGFR interactions.

- Statistical Rigor : Include ≥3 biological replicates and report SEM/confidence intervals for IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.